2-Amino-5-chloro-N,N-diethylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry Research
The significance of benzamide derivatives is underscored by their prevalence in numerous applications. In organic chemistry, they serve as valuable intermediates and building blocks for the synthesis of more complex molecules. chemicalbook.comnih.gov The amide bond is a fundamental functional group in organic synthesis, and the ability to introduce it through benzamide derivatives is a key strategy for chemists. chemicalbook.com
In the realm of medicinal chemistry, substituted benzamides have been investigated for a wide array of pharmacological activities. google.comresearchgate.net Their diverse biological effects have led to their development as therapeutic agents. nih.gov The structural modifications on the benzamide scaffold allow for the fine-tuning of their biological targets and pharmacokinetic properties.
Historical Context of Substituted Benzamide Investigations and Discovery
The investigation of substituted benzamides has a rich history, with early research laying the groundwork for many of today's applications. The exploration of these compounds has been driven by the desire to discover new therapeutic agents and to understand the structure-activity relationships that govern their biological effects.
Early investigations into benzamide analogues revealed their potential in various fields. For instance, some substituted benzamides were explored for their effects on the central nervous system. nih.gov This line of inquiry eventually led to the discovery of benzamide derivatives with antipsychotic and antidepressant properties. nih.gov Research has also been conducted on their potential as anti-inflammatory agents. google.com The initial studies on the synthesis and characterization of these early analogues paved the way for the more targeted and sophisticated research seen today. A notable example from the broader class of substituted benzamides is Sulpiride, which has been studied for its dopaminergic antidepressant action since the late 1970s. nih.gov
Positioning of 2-Amino-5-chloro-N,N-diethylbenzamide in Contemporary Chemical Research
While the broader class of substituted benzamides is well-established, the specific compound this compound occupies a more specialized position in contemporary chemical research. Its structural features, including the 2-amino group, the 5-chloro substituent, and the N,N-diethylamide moiety, suggest its potential as a synthetic intermediate.
The available information indicates that this compound is recognized within chemical databases, with a designated CAS Number of 573692-57-6. bldpharm.com However, extensive research dedicated solely to this molecule is not as prevalent as for some of its analogues. Much of the related research focuses on structurally similar compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, which is a key intermediate in the synthesis of the insecticide chlorantraniliprole (B1668704). sigmaaldrich.comdissertationtopic.net The study of this compound is therefore often in the context of the synthesis and exploration of new derivatives with potential applications in agrochemicals or pharmaceuticals.
The following table provides a summary of the key identifiers for this compound and a closely related analogue for clarity.
| Property | This compound | 2-Amino-5-chloro-N,3-dimethylbenzamide |
| CAS Number | 573692-57-6 bldpharm.com | 890707-28-5 sigmaaldrich.combiosynth.combldpharm.com |
| Molecular Formula | C11H15ClN2O | C9H11ClN2O nih.govbiosynth.com |
| Molecular Weight | 226.70 g/mol | 198.65 g/mol nih.govbiosynth.com |
| IUPAC Name | This compound | 2-amino-5-chloro-N,3-dimethylbenzamide nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-5-chloro-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
FLNSPZDBMGWRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Investigative Chemical Reactivity and Mechanistic Transformations of 2 Amino 5 Chloro N,n Diethylbenzamide
Exploration of Nucleophilic Substitution Reactions Involving the Chloro Moiety
Nucleophilic aromatic substitution (NAS) provides a method for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. youtube.com The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. Typically, NAS proceeds efficiently when the ring is activated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex).
In the case of 2-Amino-5-chloro-N,N-diethylbenzamide, the aromatic ring is substituted with two electron-donating groups: the amino group (-NH₂) at the C2 position and the N,N-diethylcarboxamide group (-CONEt₂) at the C1 position. These groups increase the electron density of the benzene (B151609) ring, making it less susceptible to attack by nucleophiles. Consequently, the chloro moiety at the C5 position exhibits low reactivity towards traditional nucleophilic aromatic substitution under standard conditions. Reactions that do occur often require harsh conditions, such as high heat, to overcome the high activation energy associated with disrupting the ring's aromaticity. youtube.com
Amide Bond Formation Reactivity and Modifications
The synthesis of this compound involves the formation of a robust amide bond, a critical transformation in organic synthesis. mdpi.com Methods for preparing structurally related benzamides typically involve the coupling of a 2-amino-5-chlorobenzoic acid derivative with the corresponding amine. For instance, a common strategy is the reaction of an activated carboxylic acid, such as an acid chloride or an in-situ activated ester (using coupling agents like N,N'-diisopropylcarbodiimide), with diethylamine. google.com Another patented method describes the amidation of a methyl ester, such as 2-amino-5-chlorobenzoic acid methyl ester, with an amine source like ammonia (B1221849) water under conditions of elevated temperature and pressure to drive the reaction to completion. google.com
Once formed, the N,N-diethylamide group itself can undergo further modification, although it is generally stable. The reactivity of the amide bond is significantly influenced by its conformation. Computational studies on amide hydrolysis have revealed that reactivity is strongly dependent on the ω dihedral angle (the C-C-N-C torsion angle). rsc.org While the planar trans conformer is the most stable and least reactive, twisted cis conformers are significantly more susceptible to nucleophilic attack, such as by a hydroxide (B78521) ion. rsc.org This suggests that reaction conditions or structural constraints that favor non-planar amide conformations could facilitate modifications like hydrolysis or reduction.
Directed Ortho-Metalation and Aromatic Ring Functionalization Studies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a Directed Metalation Group (DMG), which is typically a Lewis basic moiety that coordinates to a strong organolithium base, directing deprotonation (lithiation) to a nearby ortho position. baranlab.org The tertiary amide group, -CONR₂, is one of the most powerful DMGs. organic-chemistry.org
In this compound, the N,N-diethylamide group serves as an excellent DMG. acs.org It strongly directs lithiation to the C6 position, which is ortho to the amide. The primary amino group at C2 is also a DMG, but its directing ability is considerably weaker than that of the tertiary amide. Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent would selectively generate the 6-lithio species. This organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at the C6 position, a feat not achievable through classical electrophilic aromatic substitution.
| Directed Metalation Group (DMG) | Predicted Site of Lithiation | Potential Electrophiles (E+) | Product Structure |
| -CONEt₂ (at C1) | C6 | I₂, Me₃SiCl, CO₂, RCHO | 6-E-2-Amino-5-chloro-N,N-diethylbenzamide |
Investigations into Other Functional Group Transformations
Beyond the chloro and amide groups, the primary aromatic amine at the C2 position is a key site for chemical modification. This functional group opens avenues for various transformations:
Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH.
Acylation: The nucleophilic amino group can react with acylating agents like acid chlorides or anhydrides to form a new amide linkage, a reaction often used to protect the amine or to build more complex molecular architectures.
Oxidation and Reduction: Studies on analogous compounds show that the broader molecular scaffold can be involved in redox reactions. For example, the synthesis of the title compound often starts from a corresponding nitro-substituted precursor, which is reduced to the primary amine via catalytic hydrogenation.
Mechanistic Elucidation of Key Reactions
Understanding the precise mechanisms of the reactions that this compound and its analogues undergo is crucial for optimizing reaction conditions and predicting outcomes.
The electrochemical N-dealkylation of tertiary amides serves as a synthetic mimic of metabolic pathways catalyzed by cytochrome P450 enzymes. researchgate.net Extensive studies on N,N-diethylbenzamide as a model compound have elucidated the mechanism of this transformation. mmu.ac.uk The reaction is typically performed in an undivided electrochemical cell using an electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP). mmu.ac.uk
The mechanism is proposed to proceed via a Shono oxidation pathway. mmu.ac.uk The initial step involves the oxidation of the amide at the nitrogen atom, followed by deprotonation of an α-carbon on one of the ethyl groups to form an enamine or an iminium ion intermediate. In the presence of methanol (B129727) as a solvent and nucleophile, this intermediate is trapped to form an α-methoxy amide. mmu.ac.ukmdpi.com This α-methoxylated intermediate is unstable and subsequently eliminates methanol and other fragments to yield the N-deethylated product, N-ethylbenzamide. mmu.ac.uk Research has shown that using a constant current method in the presence of methanol is highly effective, achieving an isolated yield of 86% for the N-deethylation of N,N-diethylbenzamide. mmu.ac.uk
| Parameter | Condition / Reagent | Outcome / Role | Reference |
| Method | Constant Current Electrolysis | Selective N-monodeethylation | researchgate.netmmu.ac.uk |
| Substrate | N,N-Diethylbenzamide | Model Compound | mmu.ac.uk |
| Solvent | Methanol (MeOH) | Essential for reaction; acts as a nucleophile | mmu.ac.uk |
| Electrolyte | Tetrabutylammonium perchlorate (TBAP) | Provides conductivity | mmu.ac.uk |
| Intermediate | α-methoxy amide (Shono product) | Key intermediate in the proposed pathway | researchgate.netmmu.ac.uk |
| Product | N-Ethylbenzamide | N-deethylated product | mmu.ac.uk |
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms, molecular structures, and reactivity. researchgate.nettandfonline.com For benzamide (B126) derivatives, DFT calculations can predict the lowest energy conformations, analyze orbital interactions through Natural Bond Orbital (NBO) analysis, and map electron density to identify nucleophilic and electrophilic regions within the molecule. researchgate.net
For complex reactions, computational modeling can distinguish between competing pathways. For example, in the gold-catalyzed cyclization of N-propargyl benzamides, computational studies helped identify a solvent-dependent switch in the rate-determining step of the reaction. acs.org Similarly, advanced simulations have been used to model the hydrolysis of amides within the confined space of a coordination cage. rsc.org These studies demonstrated that mechanical twisting of the amide bond away from its stable planar geometry dramatically enhances its reactivity, a finding that would be difficult to obtain through experimental means alone. rsc.org These approaches, combining spectroscopic evidence with computational analysis, are invaluable for building a complete mechanistic picture of the transformations involving complex molecules like this compound.
Comprehensive Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data
A comprehensive structural and conformational analysis of the chemical compound this compound, as requested, cannot be completed at this time due to a significant lack of publicly available scientific data. Extensive searches for experimental results from advanced spectroscopic and crystallographic techniques have failed to yield the specific information necessary to fulfill the detailed requirements of the outlined article.
Despite a thorough investigation for the compound, identified by the CAS Number 573692-57-6, no specific datasets for its Infrared (IR), Attenuated Total Reflectance (ATR-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Crystallography analysis were found in accessible scientific literature, databases, or other public repositories.
The intended article was to be structured around a detailed examination of the compound's molecular characteristics. This would have included:
Functional Group Identification: Using IR and ATR-IR spectroscopy to identify characteristic vibrational frequencies of the amino, chloro, and diethylamide functional groups.
Proton and Carbon Environments: A detailed analysis of the ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants, providing insight into the electronic environment of each atom in the molecule.
Molecular Weight and Fragmentation: Elucidation of the molecular weight and the fragmentation pathways of the compound through mass spectrometry.
Vibrational Fingerprinting: Characterization of the unique vibrational modes of the molecule using Raman spectroscopy.
Electronic Transitions: Investigation of the electronic transitions within the molecule by UV-Vis spectroscopy.
Solid-State Structure: Determination of the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions, through X-ray crystallography.
Without access to the raw experimental data, the generation of the requested detailed research findings and data tables is not possible.
Comprehensive Structural and Conformational Analysis
: Conformational Analysis and Rotational Barrier Investigations
Illustrative Rotational Energy Barriers in Similar Amide Systems:
| Rotational Barrier | Typical Energy Range (kcal/mol) | Influencing Factors |
| C(O)-N Amide Bond | 15 - 25 | Resonance stabilization, Steric hindrance from N-alkyl groups |
| Aryl-C(O) Bond | 5 - 15 | Steric hindrance from ortho substituents, Electronic effects of substituents |
Note: The data in this table is illustrative and based on general values for N,N-dialkylbenzamides. Specific values for 2-Amino-5-chloro-N,N-diethylbenzamide would require dedicated computational or experimental studies.
Hydrogen Bonding Equilibria: Intra- and Intermolecular Interactions
The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen) within the this compound molecule allows for a complex interplay of hydrogen bonding.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the amino group (-NH₂) at the C2 position and the carbonyl oxygen of the diethylamide group. This would result in the formation of a stable six-membered ring structure. The strength of this intramolecular hydrogen bond is influenced by the geometry of the molecule and the electronic effects of the substituents on the phenyl ring. The presence of a chlorine atom at the C5 position can modulate the acidity of the amino protons and the basicity of the carbonyl oxygen, thereby influencing the strength of this interaction. Studies on related 2'-aminoacetophenone (B46740) derivatives show that intramolecular hydrogen bonding can be a dominant factor in their photophysical properties. nih.gov
Intermolecular Hydrogen Bonding: In addition to intramolecular interactions, this compound can participate in intermolecular hydrogen bonding. In concentrated solutions or in the solid state, the amino group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This can lead to the formation of dimers or larger aggregates. The balance between intra- and intermolecular hydrogen bonding is a dynamic equilibrium that can be influenced by factors such as concentration and the nature of the solvent.
Influence of Solvent Polarity on Hydrogen Bonding and Spectral Shifts
The polarity of the solvent plays a critical role in modulating the hydrogen bonding equilibria and, consequently, the spectral properties of this compound.
In nonpolar solvents, intramolecular hydrogen bonding is generally favored, as there are no solvent molecules to compete for the hydrogen bonding sites. This can often be observed through spectroscopic techniques such as UV-Vis and NMR spectroscopy.
In polar protic solvents, such as ethanol (B145695) or water, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvents can effectively compete with and disrupt the intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with the solute. This can lead to a shift in the conformational equilibrium towards a form where the amino and carbonyl groups are solvated by the solvent molecules. The disruption of intramolecular hydrogen bonds and the formation of solute-solvent hydrogen bonds can cause significant shifts in the absorption and emission spectra of the molecule. For example, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption maximum can occur depending on the relative stabilization of the ground and excited states by the solvent. researchgate.netscispace.combiointerfaceresearch.com
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, the solvent can form hydrogen bonds with the amino group, thereby disrupting the intramolecular hydrogen bond.
Expected Spectral Shifts in Response to Solvent Polarity:
| Solvent Type | Predominant Hydrogen Bonding | Expected Spectral Shift (UV-Vis) |
| Nonpolar (e.g., Hexane) | Intramolecular | Reference Spectrum |
| Polar Protic (e.g., Ethanol) | Intermolecular (Solute-Solvent) | Potential for hypsochromic or bathochromic shifts depending on the specific interactions. slideshare.net |
| Polar Aprotic (e.g., DMSO) | Intermolecular (Solute-Solvent) | Likely disruption of intramolecular H-bond, leading to spectral shifts. researchgate.net |
Note: The specific direction and magnitude of the spectral shifts for this compound would depend on the detailed electronic structure of the molecule and its interaction with the specific solvent.
Theoretical and Computational Chemistry of 2 Amino 5 Chloro N,n Diethylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules like 2-Amino-5-chloro-N,N-diethylbenzamide. DFT studies can provide a deep understanding of the molecule's geometry, vibrational frequencies, and electronic characteristics.
DFT calculations would begin with the optimization of the ground-state geometry of this compound. These calculations aim to find the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the benzene (B151609) ring, the C-N and C=O bonds of the amide group, and the C-Cl bond would be determined. The planarity of the benzamide (B126) core and the orientation of the diethylamino group relative to the aromatic ring are critical aspects that would be clarified.
Following geometry optimization, vibrational frequency analysis is typically performed. This not only confirms that the optimized structure corresponds to a true energy minimum but also allows for the prediction of the infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands to specific molecular vibrations can be made. This can be particularly useful in identifying the characteristic vibrational modes of the amino, chloro, and diethylbenzamide moieties.
Furthermore, DFT is employed to calculate various electronic properties. The distribution of electron density can be visualized, and atomic charges can be quantified using methods like Natural Bond Orbital (NBO) analysis. NBO analysis can also reveal important information about intramolecular interactions, such as hyperconjugation and steric repulsion, which influence the molecule's stability and conformation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
While specific DFT studies on this compound are not extensively reported in the public domain, studies on structurally related molecules provide a framework for what to expect. For example, DFT studies on other substituted benzamides have been used to analyze their electronic and structural properties, showing how different substituents influence the electron distribution and molecular geometry. researchgate.net Similarly, research on other amino-substituted aromatic compounds has utilized DFT to investigate their electronic transitions and reactivity. nih.gov
Conformational Energy Landscape Analysis
The flexibility of the N,N-diethylamide group means that this compound can exist in multiple conformations. Conformational energy landscape analysis is a computational technique used to identify the stable conformers of a molecule and to determine their relative energies and the energy barriers for interconversion.
This analysis typically involves systematically rotating the rotatable bonds of the molecule, such as the C-N bond of the amide and the C-C bonds of the ethyl groups, and calculating the energy at each step. This process generates a potential energy surface (PES), where the minima on the surface correspond to stable conformers and the saddle points represent transition states between them.
For this compound, key rotations would include the bond connecting the carbonyl group to the benzene ring and the bonds within the diethylamino moiety. The orientation of the diethyl groups relative to the plane of the amide is of particular interest, as steric hindrance can play a significant role in determining the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes steric clashes between the ethyl groups and the aromatic ring.
Studies on similar N,N-diethylbenzamides have revealed the existence of different stable conformers, with the relative populations being influenced by the solvent environment. nih.gov For example, in nonpolar solvents, conformations stabilized by intramolecular interactions might be favored, while in polar solvents, more polar conformers might be more stable. nih.gov The analysis would likely reveal a few low-energy conformers for this compound, with the energy differences between them being relatively small.
Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities and physicochemical properties. The bioactive conformation, which is the conformation the molecule adopts when it binds to a biological target, may not necessarily be the lowest energy conformer in solution.
Molecular Modeling for Ligand-Target Interaction Analysis
Molecular modeling, particularly molecular docking, is a powerful computational tool used to predict the binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid. This technique is central to drug discovery and design.
In the context of this compound, molecular docking could be used to explore its potential interactions with various biological targets. The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity. The results can identify the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.
For a docking study, a high-resolution 3D structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The previously determined low-energy conformers of this compound would be used as starting points for the docking simulations.
The amino group and the carbonyl oxygen of the benzamide moiety are potential hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The chloro substituent can also influence binding through halogen bonding or by modifying the electronic properties of the aromatic ring. The diethylamino group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the binding site.
Molecular modeling studies on related benzamide derivatives have been instrumental in understanding their mechanism of action and in the design of new, more potent compounds. cnr.it For this compound, such studies could provide hypotheses about its potential biological targets and guide the design of derivatives with improved binding affinity and selectivity.
Prediction of Reactivity and Electronic Properties
Computational chemistry offers a suite of tools to predict the reactivity and electronic properties of molecules. These predictions are derived from the electronic structure calculations, primarily from DFT.
Local reactivity can be predicted using concepts like Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the amino group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic attack.
Studies on substituted aromatic compounds have shown that the nature and position of the substituents have a significant impact on the electronic properties and reactivity. nih.gov In this compound, the electron-donating amino group and the electron-withdrawing chloro and benzamide groups will collectively influence the electronic landscape of the benzene ring, thereby determining its reactivity in various chemical reactions.
Table 2: Predicted Reactivity and Electronic Properties of this compound
| Property | Predicted Characteristic | Implication |
|---|---|---|
| Ionization Potential | Moderately Low | Can act as an electron donor. |
| Electron Affinity | Moderately Low | Moderate ability to accept an electron. |
| Chemical Hardness | Moderate | Indicates moderate stability and reactivity. |
Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues
Rational Design and Synthesis of 2-Amino-5-chloro-N,N-diethylbenzamide Analogues
The rational design of analogues is often guided by the goal of enhancing a specific biological effect. For instance, the synthesis of related benzamides, such as fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives, has been pursued to develop novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for agricultural applications. nih.gov This approach involves creating a library of compounds with systematic variations to probe the chemical space around a lead structure.
A key analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, serves as an important intermediate in the synthesis of ryanodine (B192298) receptor inhibitors used as insecticides. google.comdissertationtopic.net Several synthetic routes for this compound have been developed, highlighting different strategies for constructing the substituted benzamide (B126) core. One patented method starts from 3-methyl-2-nitrobenzoic acid methyl ester, which undergoes a three-step reaction sequence involving catalytic hydrogenation, chlorination, and subsequent reaction with methylamine (B109427) gas to yield the final product with a total yield of 75.1%. google.com An improved method, avoiding high-pressure reactions and the need for dry ice cooling, achieves a higher total yield of 84% through a simple three-step process, enhancing its operational viability for larger-scale production. google.com
Bioisosteric Modifications of the Benzamide Scaffold
Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp This approach is used to enhance desired biological or physical properties of a compound without making significant changes to its chemical structure.
In the context of the this compound scaffold, several bioisosteric modifications can be envisioned:
Halogen Substitution: The chlorine atom at the 5-position can be replaced with other halogens like fluorine or bromine, or with a trifluoromethyl (CF3) group. A CF3 group can act as a bioisostere for a methyl group. u-tokyo.ac.jp These changes can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.
Amide Group Modification: The N,N-diethylamide can be replaced with other secondary or tertiary amides, or with different functional groups altogether. For example, in the design of novel pyrazole-linked compounds, an amine fragment was replaced by a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric equivalent. mdpi.com
Amino Group Substitution: The primary amino group at the 2-position is crucial for the activity of many benzamides. It can be compared to the bioisosteric replacement of a hydroxyl group, as seen in the transformation of folic acid to the anticancer drug aminopterin. u-tokyo.ac.jp Modifications at this site, while potentially altering the key interactions with biological targets, could be explored to fine-tune activity.
These modifications, guided by the principles of bioisosterism, allow for the systematic exploration of the SAR, leading to the development of analogues with improved potency and selectivity. u-tokyo.ac.jp
Elucidation of Structure-Activity Relationships on Pre-clinical Biological Targets
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies have spanned a range of preclinical targets, including enzymes, receptors, and whole organisms.
The benzamide and related sulfonamide scaffolds are known to interact with various enzymes. Studies on novel benzene (B151609) sulfonamides have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and carbonic anhydrases (CAs), which are targets for drugs treating glaucoma and epilepsy. nih.gov A series of synthesized benzene sulfonamides showed Kᵢ values for AChE in the range of 28.11 to 145.52 nM. nih.gov
Similarly, N-protected amino acid-sulphonamide conjugates have been synthesized and shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds displayed potent, subnanomolar inhibitory activity against hCA II and effective inhibition of hCA I, hCA VA, and hCA XII in the low to high nanomolar range. nih.gov These findings suggest that analogues of this compound could be promising candidates for development as enzyme inhibitors.
Table 1: Inhibitory Activity of Benzene Sulfonamide Derivatives against AChE and Carbonic Anhydrases
| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| Benzene Sulfonamides | Acetylcholinesterase (AChE) | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM | nih.gov |
| Benzene Sulfonamides | Carbonic Anhydrase I (CA I) | 39.20 ± 2.10 nM to 131.54 ± 12.82 nM | nih.gov |
| Benzene Sulfonamides | Carbonic Anhydrase II (CA II) | 50.96 ± 9.83 nM to 147.94 ± 18.75 nM | nih.gov |
| Amino acid–sulphonamide conjugates | Human Carbonic Anhydrase (hCA) Isoforms | Low to high nanomolar range | nih.gov |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important drug targets for various central nervous system disorders. nih.gov These receptors can be modulated by compounds that bind to allosteric sites, which are distinct from the binding site for the endogenous neurotransmitter acetylcholine. nih.gov Such allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance receptor activation, or negative allosteric modulators (NAMs), which reduce it. The widespread distribution of nAChRs, particularly the α7 and α4β2 subtypes in the brain, makes them attractive targets for therapeutic intervention in conditions like cognitive impairment and neurodegeneration. nih.gov While direct studies on this compound are limited, its structural features suggest that its derivatives could be screened for modulatory activity at nAChRs and other receptor systems, such as opioid receptors, to uncover novel therapeutic leads.
The benzamide scaffold is present in numerous compounds with antimicrobial properties. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which are structurally related to the title compound, have been reported to possess potent anti-tumor and anti-microbial activity. nih.gov
Furthermore, a series of N,N-diethylamide-bearing benzenesulfonamide (B165840) derivatives demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net In another study, synthetic cinnamamide (B152044) derivatives incorporating a benzenesulfonamide moiety were highly active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MIC) as low as 1-4 µg/mL. nih.gov Certain derivatives also effectively inhibited biofilm formation by clinical staphylococci strains. nih.gov The benzimidazole (B57391) core, another related heterocyclic structure, has served as a model for synthesizing antiprotozoal agents active against parasites like Giardia intestinalis and Trichomonas vaginalis. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Related Benzamide and Sulfonamide Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamides | Staphylococcus species | 1–4 µg/mL | nih.gov |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamides | Enterococcus species | 1–4 µg/mL | nih.gov |
| N,N-diethylamide bearing benzenesulfonamides | Escherichia coli | Active (Zone of inhibition measured) | researchgate.net |
| N,N-diethylamide bearing benzenesulfonamides | Staphylococcus aureus | Active (Zone of inhibition measured) | researchgate.net |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Giardia intestinalis | IC₅₀ = 3.95 μM (for most active compound) | researchgate.net |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Trichomonas vaginalis | 4 times more active than benznidazole | researchgate.net |
Chronic inflammation is a key factor in many diseases, and developing new anti-inflammatory agents is a major research focus. Analogues of N-tosyl amino acids have been shown to possess anti-inflammatory activity in animal models. nih.gov More specifically, a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated anti-inflammatory effects by activating the NRF2 pathway and subsequently reducing levels of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. nih.gov The most active compounds in this class showed significant inhibition of NO production in macrophage cell lines. nih.gov These results indicate that derivatives of this compound could be rationally designed to target pathways involved in inflammation.
Table 3: Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) Derivatives
| Compound | Nitric Oxide (NO) Inhibition (%) | Reference |
|---|---|---|
| THBT 3a | 87.07 ± 1.22 | nih.gov |
| THBT 3b | 80.39 ± 5.89 | nih.gov |
| THBT 2a | 78.04 ± 2.86 | nih.gov |
| Sulforaphane (Reference) | 91.57 | nih.gov |
Exploration of Anticancer Properties
The investigation into the anticancer potential of derivatives of 2-amino-5-chlorobenzamide (B107076) has led to the synthesis and evaluation of novel compounds with promising activity against various cancer cell lines. A notable area of research has been the development of N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, which have demonstrated significant inhibitory effects on the growth of human leukemia cells.
Researchers have synthesized a series of chloride-substituted benzamidoxime (B57231) derivatives from the parent benzamidoxime to explore their anticancer efficacy. nih.gov These studies aimed to understand the structure-activity relationship (SAR) and the mechanism by which these compounds exert their cytotoxic effects. The evaluation of these analogs against Jurkat T-cell lymphoma and human leukemia HL-60RG cell lines has provided valuable insights into their potential as therapeutic agents.
The synthesized benzamidoxime derivatives were found to inhibit the viability of both Jurkat and HL-60RG cells in a dose-dependent manner. nih.gov Interestingly, the HL-60RG cells exhibited greater sensitivity to these compounds compared to the Jurkat cells. The presence of chloride substitutes on the benzamidoxime structure was associated with a pronounced decrease in cancer cell growth. nih.gov
Further investigation into the mechanism of action revealed that the cell growth inhibition was transient at lower concentrations (5 µM, below the half-maximal inhibitory concentration or IC50), while at higher concentrations (10 µM, above the IC50), the effect was long-lasting. nih.gov This suggests that at lower doses, the compounds may cause a temporary delay in the cell cycle, whereas at higher doses, they induce cell death. nih.gov
The following table summarizes the synthesized N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs and their observed effects on leukemia cell lines.
| Compound ID | Cell Line | Concentration | Effect on Cell Growth |
| Benzamidoxime Derivative 1 | Jurkat, HL-60RG | Dose-dependent | Inhibition of cell viability |
| Benzamidoxime Derivative 2 | Jurkat, HL-60RG | Dose-dependent | Inhibition of cell viability |
| Benzamidoxime Derivative 3 | Jurkat, HL-60RG | Dose-dependent | Inhibition of cell viability |
| Benzamidoxime Derivative 4 | Jurkat, HL-60RG | Dose-dependent | Inhibition of cell viability |
These findings underscore the potential of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives as a scaffold for the development of new anticancer drugs, particularly for the treatment of leukemia.
Other Pre-clinical Biological System Interactions
Beyond the exploration of their anticancer properties, derivatives of 2-aminobenzamide (B116534) have been investigated for other preclinical biological activities, most notably as antimicrobial agents. The structural motif of 2-aminobenzamide is present in various compounds that have been synthesized and evaluated for their efficacy against a range of microbial pathogens.
In one line of research, a series of 2-aminobenzamide derivatives were synthesized from isatoic anhydride (B1165640) and tested for their antimicrobial potential. mdpi.com These studies revealed that certain substitution patterns on the benzamide core could lead to significant antibacterial and antifungal activity. For instance, compound 5 from a synthesized series, 2-Amino-N-(4-methoxyphenyl)benzamide, demonstrated excellent antimicrobial potential against all tested bacterial and fungal strains. mdpi.com This highlights the importance of the substituent on the amide nitrogen for biological activity.
Another area of investigation involves the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole, a related heterocyclic system. mdpi.com While not direct derivatives of this compound, these studies provide insight into the biological potential of related structures. The resulting compounds exhibited good to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. mdpi.com
The following table summarizes the preclinical biological interactions of selected 2-aminobenzamide derivatives.
| Compound/Derivative Class | Biological System Interaction | Key Findings |
| 2-Aminobenzamide derivatives | Antimicrobial | Compound 5 (2-Amino-N-(4-methoxyphenyl)benzamide) showed excellent broad-spectrum antimicrobial activity. mdpi.com |
| N-substituted-3-chloro-2-azetidinones | Antibacterial | Exhibited good to moderate activity against various Gram-positive and Gram-negative bacteria. mdpi.com |
These studies indicate that the 2-aminobenzamide scaffold is a versatile platform for the design and synthesis of compounds with diverse preclinical biological activities. Further derivatization and SAR studies could lead to the discovery of more potent and selective agents for various therapeutic applications.
Mechanistic Insights into the Biological Activity of 2 Amino 5 Chloro N,n Diethylbenzamide Analogues
Investigation of Molecular Interactions with Biological Macromolecules
The functional groups of 2-Amino-5-chloro-N,N-diethylbenzamide, including a primary amine, a chloro substituent, and a tertiary amide, present multiple sites for potential interactions with biological macromolecules. Studies on analogous benzamide (B126) derivatives suggest that these interactions are pivotal to their biological effects.
A pertinent analogue, 2-Amino-5-chloro-N,3-dimethylbenzamide, is a known intermediate in the synthesis of the insecticide chlorantraniliprole (B1668704). The biological activity of chlorantraniliprole and its precursors involves binding to ryanodine (B192298) receptors, which are critical for calcium release in muscle cells. biosynth.com This interaction leads to the inhibition of calcium release from the sarcoplasmic reticulum. biosynth.com
Furthermore, research on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives has demonstrated their dose-dependent inhibitory effects on the viability of human leukemia cell lines, Jurkat and HL-60RG. nih.gov This suggests that the 2-amino-5-chlorobenzoyl moiety is crucial for interaction with cellular targets that regulate cell growth and viability. nih.gov
Computational analyses of the related compound 2-Chloro-N,N-diethylbenzamide (lacking the 2-amino group) indicate that the ortho-chloro substituent influences the molecule's conformation, which can enhance interactions within hydrophobic pockets of enzymes and receptors. smolecule.com
Table 1: Investigated Biological Activities of this compound Analogues
| Compound/Analogue | Investigated Biological Activity | Cell Lines/Target |
|---|---|---|
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Induction of necrotic cell death | Mammalian cells |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Inhibition of cell viability | Jurkat, HL-60RG |
| 2-Chloro-N,N-diethylbenzamide | Potential anti-inflammatory and analgesic agent | Not specified |
Binding Site Identification Studies
For the analogue 2-Amino-5-chloro-N,3-dimethylbenzamide, the primary biological target identified is the ryanodine receptor. biosynth.com The anthranilic acid moiety, a core component of this class of compounds, is activated to bind to this receptor. biosynth.com The specific binding site on the ryanodine receptor allows for the modulation of calcium ion channels, a critical function in muscle contraction.
While the precise binding sites for other analogues with different biological activities, such as the anticancer N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, have not been fully elucidated in the provided research, their activity against leukemia cell lines points towards interactions with proteins involved in cell cycle regulation or apoptosis. nih.gov
Advanced Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations have been employed to understand the interactions of benzamide derivatives with their biological targets. For instance, docking studies of various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of enzymes. researchgate.net
In a study on 2-Amino-N′-aroyl(het)arylhydrazides, molecular docking was used to investigate their binding to DNA. mdpi.com These simulations helped in identifying potential interaction sites and calculating the binding energies, providing a deeper understanding of their conformational preferences within the DNA structure. mdpi.com Such computational approaches could be instrumental in predicting the biological targets and binding modes of this compound.
Elucidation of Pre-clinical Mechanism of Action
The pre-clinical mechanism of action for analogues of this compound varies depending on their specific biological effects. For 2-Amino-5-chloro-N,3-dimethylbenzamide, its role as a precursor to an insecticide that targets ryanodine receptors points to a mechanism involving the disruption of calcium homeostasis in insects. biosynth.comgoogle.com This ultimately leads to paralysis and death of the target pest. The induction of necrotic cell death in mammalian cells by this compound suggests a distinct, albeit less characterized, mechanism in non-target organisms. biosynth.com
In the context of anticancer activity, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to cause a transient cell-cycle delay at low concentrations and induce cell death at higher concentrations in leukemia cells. nih.gov This indicates a mechanism that interferes with cell proliferation pathways, potentially leading to apoptosis. nih.gov
The anti-inflammatory and analgesic potential of 2-chloro-N,N-diethylbenzamide suggests a mechanism of action related to the modulation of inflammatory pathways, although specific molecular targets have not been detailed in the available research. smolecule.com
Table 2: Summary of Mechanistic Insights for Analogues
| Analogue | Proposed Mechanism of Action |
|---|---|
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Inhibition of calcium release via ryanodine receptor binding, leading to necrotic cell death. biosynth.com |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Induction of cell-cycle delay and apoptosis in cancer cells. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity and quantifying 2-Amino-5-chloro-N,N-diethylbenzamide. These techniques offer high resolution and sensitivity for separating the target compound from its impurities and degradation products.
Methodological Approach:
Reverse-phase HPLC is the most common approach for the analysis of moderately polar compounds like this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (typically <2 µm), which operates at higher pressures. mdpi.com This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. mdpi.com
A typical HPLC method for a related compound, 2-amino-5-chlorobenzamide (B107076), utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For mass spectrometry compatibility, volatile modifiers such as formic acid are preferred. sielc.com
Illustrative HPLC/UPLC Parameters:
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV or Diode Array Detector (DAD) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 40 °C) |
| Injection Vol. | 10 µL | 2 µL |
Data Interpretation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC or UPLC with the mass analysis capabilities of mass spectrometry. This combination provides unequivocal identification of the compound and its impurities based on their mass-to-charge ratio (m/z).
Molecular Identification:
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Common ionization techniques for compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting molecular ion's mass is measured, confirming the compound's identity.
For this compound (molecular formula C₁₁H₁₅ClN₂O), the expected monoisotopic mass is approximately 226.09 g/mol . Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. libretexts.orgtutorchase.comlibretexts.orgchemguide.co.uk This results in two molecular ion peaks, [M]+ and [M+2]+, separated by two m/z units, with a relative intensity ratio of about 3:1. libretexts.orgtutorchase.comlibretexts.orgchemguide.co.uk This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.
Purity and Impurity Profiling:
LC-MS is highly effective for detecting and identifying impurities, even at trace levels. By analyzing the m/z of other peaks in the chromatogram, potential process-related impurities and degradation products can be identified. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ions of the main compound and its impurities, providing structural information that aids in their definitive identification.
Capillary Electrophoresis for Enantiomeric Purity Determination
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com A key application of CE is in chiral separations, which is the separation of enantiomers. chromatographytoday.com
Applicability to this compound:
Enantiomeric purity determination by CE is only applicable to chiral compounds, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule, meaning it does not have enantiomers. Therefore, capillary electrophoresis for the purpose of determining enantiomeric purity is not a relevant analytical methodology for this specific compound.
For chiral molecules, CE separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. chromatographytoday.comresearchgate.net The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, allowing for their separation. nih.gov
While not applicable for enantiomeric separation, CE could potentially be used for the analysis of this compound for other purposes, such as purity assessment and the analysis of ionic impurities, due to its high separation efficiency.
Development of Robust Analytical Protocols for Research Applications
The development of a robust analytical protocol is crucial to ensure that the method is reliable, reproducible, and suitable for its intended purpose in a research setting. This involves a systematic approach to method development and validation.
Key Steps in Protocol Development:
Method Development and Optimization: This initial phase involves selecting the appropriate analytical technique (e.g., HPLC, UPLC, LC-MS) and optimizing the experimental parameters. For an HPLC method, this would include selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength. The goal is to achieve good resolution between the main compound and any potential impurities, with symmetrical peak shapes and a reasonable analysis time.
Method Validation: Once the method is optimized, it must be validated to demonstrate its suitability. According to guidelines from regulatory bodies, a typical validation would include the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example of a Robustness Study:
| Parameter | Variation 1 | Variation 2 |
| Mobile Phase Composition | ± 2% Acetonitrile | - |
| Column Temperature | ± 5 °C | - |
| Flow Rate | ± 0.1 mL/min | - |
| pH of Aqueous Phase | ± 0.2 units | - |
By systematically developing and validating analytical protocols, researchers can ensure the generation of high-quality, reliable data for this compound.
Patent Landscape and Current Research Trends
Overview of Academic and Industrial Patents Related to 2-Amino-5-chloro-N,N-diethylbenzamide Synthesis and Derivatives
A direct patent landscape for the specific synthesis of this compound is not prominent in the reviewed literature. However, the patent activity for structurally analogous compounds, particularly 2-amino-5-chloro-N,3-dimethylbenzamide, is robust, driven by its importance as a key intermediate in the production of high-value insecticides. google.comwipo.int
Analysis of patents for these related compounds reveals common synthetic strategies and industrial priorities. For instance, patent WO2006062978 describes a three-step process starting from 3-methyl-2-nitrobenzoic acid methyl ester to produce 2-amino-5-chloro-N,3-dimethylbenzamide with a total yield of 75.1%. google.com Another patent, WO2021086957A1, highlights novel methods for synthesizing this same dimethylbenzamide derivative for use in preparing anthranilamide insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. wipo.int These patents often focus on improving efficiency, reducing costs, and avoiding hazardous materials and complex operations associated with older methods. google.comgoogle.com
A synthetic method for a closely related derivative, 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide, has been described, which proceeds by reacting 5-chloroisatoic anhydride (B1165640) with 3-diethylamino-1-propylamine. prepchem.com This illustrates a potential synthetic pathway for N,N-diethyl substituted analogs.
The table below summarizes key patents for a closely related and commercially significant compound, providing insight into the types of synthetic innovations being protected in this chemical space.
Interactive Table: Patents Related to the Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
| Patent Number | Title | Assignee/Applicant | Key Findings/Invention |
|---|---|---|---|
| WO2021086957A1 | An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide | Not specified | Describes novel, efficient methods for synthesizing the compound, an intermediate for insecticides like chlorantraniliprole. wipo.int |
| CN101492387B | Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide (B126) | United Technology (Taizhou) Co., Ltd. | A method characterized by low cost, high yield (up to 84%), and strong operability, avoiding high-pressure reactions. google.com |
| WO2006062978 | (Referenced in CN101492387B) | Not specified | Synthesis from 3-methyl-2-nitrobenzoic acid methyl ester via catalytic hydrogenation, chlorination, and reaction with methylamine (B109427) gas. google.com |
| CN101492387A | Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide | Not specified | Discloses a synthesis method belonging to the technical field of organic chemical synthesis for producing an important intermediate for Rynaxypyr. google.com |
Emerging Research Areas in Substituted Benzamide Chemistry
Substituted benzamides are recognized as a class of bioactive compounds with significant therapeutic potential, making them a fertile ground for research and development. mdpi.com These compounds serve as versatile building blocks in organic synthesis, allowing for the introduction of various substituents to analyze structure-activity relationships in detail. mdpi.com Current research is expanding into several key areas:
Neurodegenerative Diseases: There is intensive investigation into new multi-target benzamide derivatives for conditions like Alzheimer's disease. mdpi.com Research focuses on designing compounds that can inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com One study successfully synthesized eleven new benzamides, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showing potent inhibitory activity against both AChE and BACE1. mdpi.com
Oncology: Benzamide derivatives are being actively explored as anticancer agents. nih.govnih.gov One area of focus is the development of histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. nih.gov Studies have shown that specific substitutions on the benzamide scaffold, such as an amino group at certain positions, can lead to potent HDAC inhibition and selective antiproliferative activity against cancer cells. nih.gov Research on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated their ability to inhibit the growth of human leukemia cells in a dose-dependent manner. nih.gov
Pesticidal and Fungicidal Applications: The development of novel benzamides for agricultural use is a significant research avenue. nih.govmdpi.com By applying principles of bioisosterism, scientists are designing new structures, such as benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, to create pesticides with high biological activity. nih.govmdpi.com These compounds have shown promising larvicidal activity against mosquitos and broad-spectrum fungicidal activity against various plant pathogens. nih.govmdpi.com
Cross-Disciplinary Research Initiatives in Benzamide Development
The advancement of benzamide chemistry is increasingly reliant on the integration of knowledge and techniques from multiple scientific disciplines. The development of novel, efficient, and reliable chemical processes is accelerated through collaboration across different fields. acs.org This trend is evident in several aspects of modern benzamide research:
Computational Chemistry and Biology: The design of new benzamide derivatives frequently employs computational tools. mdpi.com Molecular docking simulations are used to predict how synthesized compounds will bind to biological targets like enzymes or receptors. mdpi.comnih.gov This allows researchers to understand structure-activity relationships at a molecular level and prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, molecular docking has been used to study the binding affinity of N-substituted benzamide derivatives towards histone deacetylases (HDACs) in cancer research. nih.gov
Medicinal Chemistry and Pharmacology: The synthesis of new benzamide compounds is often directly linked to their biological evaluation. nih.gov This involves a close partnership between organic chemists who create the molecules and pharmacologists who test their activity against specific diseases. This collaborative cycle of design, synthesis, and testing is fundamental to developing new therapeutic agents. mdpi.comnih.gov
Organic Synthesis and Process Chemistry: In an industrial context, advances in organic synthesis are crucial for the commercialization of useful products. acs.org Research focuses on developing synthetic routes that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable. This requires expertise in both fundamental organic reactions and chemical engineering principles. google.com
This interdisciplinary approach ensures that the design of new molecules is informed by a deep understanding of their potential biological function and that their synthesis is practical for real-world applications.
Future Research Directions and Potential Innovations in Benzamide Chemistry
Unexplored Synthetic Pathways and Green Chemistry Approaches
While the synthesis of benzamides is well-established, future research will pivot towards developing more efficient, sustainable, and novel synthetic methodologies. The focus will be on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials, in line with the principles of green chemistry.
Key areas of innovation will likely include:
Catalytic Direct Amidation: Traditional amide bond formation often requires stoichiometric activating agents, which generates significant waste. ucl.ac.uk A major green chemistry initiative is the development of catalysts that can directly couple carboxylic acids and amines. ucl.ac.uksigmaaldrich.com Boronic acids, for instance, have been shown to catalyze direct amidations by activating the carboxylic acid. ucl.ac.uksigmaaldrich.comsciepub.com Future work will likely expand the scope and efficiency of such catalysts.
One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process, or "one-pot" synthesis, significantly improves efficiency and reduces waste. rsc.orgdoi.org Research into tandem catalysts, such as a bifunctional material that can facilitate both aldehyde ammoximation and oxime rearrangement, showcases a promising direction for the streamlined synthesis of benzamides from simple precursors. rsc.org
Solvent-Free and Alternative Solvent Systems: Many organic reactions rely on hazardous volatile organic solvents. A key green approach is to conduct reactions under solvent-free conditions, for example by simply triturating the reactants. tandfonline.comresearchgate.netresearchgate.net Another strategy involves using greener solvents, such as water or deep eutectic solvents (DESs), which are less toxic and can sometimes enhance reactivity. rsc.orgnih.govresearchgate.net The use of vinyl benzoate (B1203000) as a benzoylating agent under solvent- and activation-free conditions is another clean and ecocompatible pathway. tandfonline.comtandfonline.comglasp.co
Novel Activation Strategies: Exploring new ways to activate precursors can lead to milder and more selective reactions. For example, a manganese(I)-catalyzed reaction has been developed for the methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent, liberating only dihydrogen as a byproduct. rsc.org Similarly, oxidative amidation, which couples aldehydes with amines using an oxidant, offers an alternative route that avoids pre-activation of a carboxylic acid. researchgate.net
Integration of Advanced Computational Modeling for De Novo Design
Computational chemistry is revolutionizing drug discovery by enabling the design of novel molecules in silico before committing to synthetic efforts. For benzamide (B126) chemistry, this means a more rational and accelerated path to new drug candidates.
| Computational Approach | Description | Application in Benzamide Chemistry |
| Pharmacophore Modeling | Uses the 3D arrangement of essential features of known active molecules to search for new compounds with similar features. sciepub.comtandfonline.com | Identification of novel benzamide analogs as potent and selective modulators of biological targets like neuronal nicotinic receptors. sciepub.com |
| Structure-Based Drug Design (SBDD) | Utilizes the known 3D structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit perfectly into its binding site. tandfonline.com | Designing novel benzamide derivatives with improved binding affinity and specificity for a particular cancer target, such as VEGFR2. tandfonline.com |
| De Novo Design | Employs algorithms to build entirely new molecular structures from scratch or by growing fragments within a target's binding site. researchgate.net | Software like LigBuilder can generate novel, synthetically accessible benzamide scaffolds designed to interact with multiple targets simultaneously. researchgate.net |
| Generative Models & Machine Learning | Uses deep learning, often combined with reinforcement learning, to generate vast numbers of novel chemical structures optimized for desired properties (e.g., high activity, low toxicity). glasp.co | Creating unique benzamide-like molecules with high predicted efficacy against a specific target, potentially overcoming existing resistance mechanisms. rsc.orgglasp.co |
These computational strategies facilitate the exploration of immense chemical spaces, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. sciepub.com
Identification of Novel Biological Targets and Phenotypic Screening
A significant frontier in benzamide research is the move beyond known targets to discover entirely new biological activities. This involves shifting from a target-centric view to a broader, phenotype-based approach.
Historically, drugs were often discovered by observing their effects on cells or organisms—a practice now refined into phenotypic screening . orientjchem.org This method involves testing compounds to see if they produce a desired biological outcome (a "phenotype"), such as stopping cancer cell migration or protecting neurons from damage, without a priori knowledge of the molecular target. tandfonline.comorientjchem.org
Recent studies have already shown that benzamide derivatives can have unexpected activities. For example:
A series of benzamide analogues were identified as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a novel target for treating hepatocellular carcinoma. nih.gov
Novel benzamide derivatives were found to be potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in certain cancers. orientjchem.org
A derivative of para-aminobenzoic acid was shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by impacting multiple pro-EMT signaling pathways. mdpi.com
Phenotypic screening platforms, often utilizing high-content imaging, can rapidly assess how thousands of benzamide analogues affect cell health and behavior. orientjchem.org Once a "hit" compound with a desirable phenotype is found, the subsequent challenge, known as target deconvolution, is to identify the specific protein or pathway it interacts with to produce the effect. orientjchem.org This approach holds immense potential for uncovering unprecedented therapeutic applications for the benzamide scaffold.
Development of High-Throughput Screening Methodologies for Analogue Discovery
High-Throughput Screening (HTS) is the engine of modern hit and lead discovery, enabling the rapid evaluation of massive chemical libraries. sigmaaldrich.comrsc.org For benzamide chemistry, HTS is crucial for sifting through thousands of analogues to find those with superior activity, selectivity, or other desirable properties.
Future advancements in HTS will focus on several key areas:
Miniaturization and Automation: The use of 384-well and even 1536-well microplates allows for the testing of vast compound collections with minimal reagent consumption. Advanced robotics and liquid handling systems ensure the high speed and reproducibility required for large-scale screening campaigns.
Sophisticated Assay Formats: Moving beyond simple activity readouts, newer HTS assays provide more detailed mechanistic information. Techniques like Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can offer real-time data on compound-target binding interactions.
High-Throughput Chemistry: HTS principles are now being applied not just to biological testing but also to chemical synthesis. Automated platforms can run hundreds of parallel reactions to rapidly optimize reaction conditions or to generate large libraries of benzamide analogues for subsequent screening. This is particularly useful for late-stage functionalization, where a core molecule is diversified to explore structure-activity relationships.
Natural Product and Diversity-Oriented Libraries: HTS is a key tool for screening natural product extracts, which remain a vital source of novel chemical scaffolds. sigmaaldrich.com The challenge of dereplication (rediscovering known compounds) is being addressed through better analytical integration. sigmaaldrich.com
Ultimately, the goal of HTS is to efficiently identify high-quality "hits"—compounds that can serve as the starting point for a full-fledged drug discovery program.
Advancements in Analytical Techniques for Complex Biological Matrices
Understanding what the body does to a drug molecule is a critical part of its development. This requires highly sensitive and specific analytical methods to measure the concentration of the parent compound, such as 2-Amino-5-chloro-N,N-diethylbenzamide, and its metabolites in complex biological samples like blood, plasma, and urine. rsc.org
The field of bioanalysis is continuously evolving, with several key advancements enhancing our ability to study benzamide derivatives:
| Analytical Technique | Description | Advantages for Benzamide Analysis |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A hybrid technique that separates compounds in a mixture (LC) and then identifies and quantifies them based on their mass-to-charge ratio (MS/MS). ucl.ac.uk | Considered the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and ability to measure very low concentrations in complex matrices. ucl.ac.ukrsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the confident identification of unknown metabolites without needing a reference standard. | Crucial for metabolic profiling of new benzamide derivatives, helping to identify potential metabolic liabilities early in development. |
| Advanced Sample Preparation | Techniques used to extract and concentrate the analyte from the biological matrix while removing interfering substances. | Novel solvent-free methods like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are greener, faster, and can improve detection limits. rsc.org |
| Thin-Layer Chromatography (TLC) | A simpler chromatographic technique used for separation and identification. | Can be applied for rapid screening and identification of benzamide neuroleptics in biological fluids in laboratory diagnostics. |
These advanced analytical tools are indispensable for characterizing the pharmacokinetic profile of new benzamide compounds, ensuring that they can reach their intended target in the body at the right concentration.
Leveraging Big Data and Machine Learning in Structure-Activity Prediction
The convergence of large chemical datasets and artificial intelligence is transforming rational drug design. For benzamide chemistry, this means leveraging data to make more accurate predictions and smarter design choices.
The core of this approach is the Quantitative Structure-Activity Relationship (QSAR) , a model that correlates the chemical structure of a compound with its biological activity. researchgate.netresearchgate.net Modern QSAR has been supercharged by machine learning (ML):
Predictive Modeling: ML algorithms, such as random forests and neural networks, can analyze thousands of existing benzamide analogues and their associated biological data to build highly predictive models. researchgate.netresearchgate.net These models can then estimate the activity of new, purely virtual compounds, allowing chemists to focus on synthesizing only the most promising candidates. researchgate.net
Model Interpretability: A key challenge with ML models is their "black box" nature. New methods like SHAP (SHapley Additive exPlanations) are being developed to make these models interpretable. This allows chemists to understand which specific molecular features are driving the predicted activity, providing crucial insights for lead optimization.
Generative Chemistry: Combining generative AI with predictive models allows for the de novo design of molecules tailored to specific needs. These systems can be instructed to generate novel benzamide-like structures that are predicted to be highly active while also possessing desirable drug-like properties (e.g., good solubility, low toxicity).
By effectively harnessing big data and machine learning, researchers can accelerate the cycle of design, synthesis, and testing, making the search for the next generation of benzamide therapeutics more efficient and successful. doi.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
